molecular formula C21H27N3O3 B2966179 2-cyclopentyl-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide CAS No. 921805-69-8

2-cyclopentyl-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

Cat. No.: B2966179
CAS No.: 921805-69-8
M. Wt: 369.465
InChI Key: WRRRHYKYKLOOAV-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a synthetic specialty chemical offered for early-stage research and development. This compound features a molecular architecture that combines a pyridazinone core, a 4-ethoxyphenyl moiety, and a cyclopentylacetamide chain. The 4-ethoxyphenyl group is a significant structural feature, historically found in compounds like phenacetin, which was once used for its analgesic and antipyretic properties . The pyridazinone core is a known heterocyclic scaffold in medicinal chemistry, often explored for its potential biological activity. Researchers may investigate this compound as a potential lead molecule or a chemical probe in various biochemical assays. Its specific mechanism of action and primary applications are yet to be defined and are dependent on researcher-directed studies. This product is intended for research use only in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-cyclopentyl-N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O3/c1-2-27-18-9-7-17(8-10-18)19-11-12-21(26)24(23-19)14-13-22-20(25)15-16-5-3-4-6-16/h7-12,16H,2-6,13-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRRRHYKYKLOOAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopentyl-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis, and mechanisms of action, supported by relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentyl group, an ethoxyphenyl substituent, and a pyridazinone moiety. Its molecular formula is C19H24N3O3C_{19}H_{24}N_{3}O_{3}, with a molecular weight of approximately 341.4 g/mol.

PropertyValue
Molecular FormulaC19H24N3O3C_{19}H_{24}N_{3}O_{3}
Molecular Weight341.4 g/mol
Chemical StructureChemical Structure

Biological Activity Overview

Research indicates that 2-cyclopentyl-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide exhibits significant biological activities, including:

  • Anti-inflammatory Effects : The compound has shown potential in inhibiting osteoclast differentiation, which is crucial for bone resorption processes. This effect is attributed to the suppression of cathepsin K expression, a key enzyme involved in this process.
  • Anticancer Properties : Preliminary studies suggest that the compound may interfere with tumor-related pathways, indicating potential applications in cancer therapy.

The mechanism of action involves interactions with specific molecular targets, primarily through binding to receptors associated with inflammatory and cancer pathways. The structural features of the compound facilitate these interactions, enhancing its biological efficacy.

In Vitro Studies

In vitro assays have demonstrated that 2-cyclopentyl-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide effectively suppresses receptor activator of nuclear factor kappa-B ligand (RANKL)-induced osteoclastogenesis. This suppression is significant for developing treatments for osteoporosis and other bone-related diseases.

Comparative Studies

Comparative studies with similar pyridazine derivatives indicate that the unique cyclopentyl and ethoxyphenyl groups enhance the compound's selectivity and potency against specific biological targets. For instance, compounds lacking these substituents showed reduced biological activity .

Synthesis Pathway

The synthesis of 2-cyclopentyl-N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide typically involves multi-step organic reactions:

  • Formation of Pyridazinone Moiety : Starting from appropriate diketones or ketoesters, hydrazine derivatives are used to form the pyridazinone structure.
  • Cyclopentyl Substitution : The cyclopentyl group is introduced through alkylation reactions.
  • Final Acetamide Formation : The final step involves acetamide formation through reaction with acetic anhydride or similar reagents.

Comparison with Similar Compounds

Key Observations :

  • The cyclopentyl group introduces steric bulk distinct from dimethoxyphenyl or benzylpiperidinyl groups, which may influence pharmacokinetics .
2.2. Side Chain Variations
Compound Name Amide Side Chain Linker Length Functional Groups
Target Compound Cyclopentyl-acetamide Ethyl (C2) Amide, cyclopentyl
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)picolinamide Picolinamide Ethyl (C2) Pyridine ring
3-[3-(4-Fluorophenylpiperazin-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(pyrazol-4-yl)propanamide Piperazine-propanamide Propyl (C3) Fluorophenylpiperazine

Key Observations :

  • The picolinamide analog replaces cyclopentyl with a pyridine ring, altering hydrogen-bonding capacity .
  • Piperazine-propanamide analogs (e.g., 6c, 6g ) feature extended linkers and basic nitrogen centers, which may enhance solubility or target CNS receptors.

Key Observations :

  • The target compound’s synthesis likely follows similar coupling strategies (e.g., acid chloride with amines) as in , though yields depend on substituent reactivity.
  • IR data suggests the pyridazinone C=O stretch (~1665 cm⁻¹) is consistent across analogs, while side-chain C=O groups vary (e.g., 1711 cm⁻¹ in antipyrine hybrids ).

Research Implications and Structural-Activity Relationships (SAR)

  • Lipophilicity : The cyclopentyl and ethoxyphenyl groups increase logP compared to polar analogs (e.g., piperazine derivatives), suggesting improved membrane permeability .
  • Bioactivity: Pyridazinone-acetamides are explored as enzyme inhibitors (e.g., PRMT5 inhibitors ). The target’s substituents may optimize binding to hydrophobic pockets.

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